L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-

Description

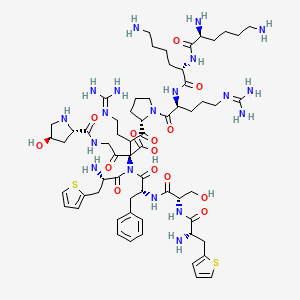

This compound is a highly complex peptide derivative of L-arginine, featuring a multi-residue structure with unique modifications. Key components include:

- Lysyl and arginyl residues: These cationic amino acids may enhance interactions with negatively charged biomolecules, such as cell membranes or enzymes .

- Trans-4-hydroxy-L-prolyl: A hydroxylated proline residue, which is critical for collagen stability and may influence tissue-specific binding .

- D-phenylalanyl: The D-configuration of this residue may confer resistance to proteolytic degradation, extending the compound’s half-life .

Properties

CAS No. |

103412-40-4 |

|---|---|

Molecular Formula |

C62H95N19O14S2 |

Molecular Weight |

1394.7 g/mol |

IUPAC Name |

(2R)-3-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-2-[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pentanoic acid |

InChI |

InChI=1S/C62H95N19O14S2/c63-21-6-4-16-40(65)51(86)76-43(17-5-7-22-64)54(89)77-44(18-8-23-72-60(68)69)57(92)80-25-9-19-48(80)50(85)39(20-24-73-61(70)71)62(59(94)95,49(84)33-75-53(88)45-29-36(83)32-74-45)81(56(91)42(67)31-38-15-11-27-97-38)58(93)46(28-35-12-2-1-3-13-35)78-55(90)47(34-82)79-52(87)41(66)30-37-14-10-26-96-37/h1-3,10-15,26-27,36,39-48,74,82-83H,4-9,16-25,28-34,63-67H2,(H,75,88)(H,76,86)(H,77,89)(H,78,90)(H,79,87)(H,94,95)(H4,68,69,72)(H4,70,71,73)/t36-,39?,40+,41+,42+,43+,44+,45+,46-,47+,48+,62-/m1/s1 |

InChI Key |

IWARKKORVVZCCH-XCXQOIGMSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)C(CCN=C(N)N)[C@@](C(=O)CNC(=O)[C@@H]2C[C@H](CN2)O)(C(=O)O)N(C(=O)[C@H](CC3=CC=CS3)N)C(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

B 4310 B-4310 bradykinin, Lys-Lys-3-Hyp-5,8-Thi-7-Phe- bradykinin, Lys-Lys-Hyp(3)-(Thi-Ala)(5,8)-Phe(7)- bradykinin, lysyl-lysyl-hydroxyproly(3)-(thienylalanyl)(5,8)-phenylalanyl(7)- Lys-Lys-3-Hyp-5,8-(Thi-Ala)-7-Phe- lysyl-lysyl-3-(hydroxyprolyl)-5,8-thienyl-7-phenylalanine-bradykinin |

Origin of Product |

United States |

Biological Activity

The compound L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl) is a complex synthetic derivative of L-arginine, an amino acid integral to various biological processes. This compound's intricate structure, featuring multiple amino acid residues, suggests potential enhancements in biological activity compared to standard L-arginine.

Biological Significance of L-Arginine

L-arginine serves as a precursor to nitric oxide (NO), a vital signaling molecule involved in numerous physiological functions, including:

- Vasodilation : NO facilitates the relaxation of blood vessels, improving blood flow.

- Immune Response : It plays a role in the function of macrophages and other immune cells.

- Wound Healing : Arginine is critical for collagen synthesis and tissue repair.

The unique modifications in this derivative may enhance its efficacy in these areas or introduce new functionalities.

The biological activity of L-arginine derivatives primarily involves their conversion into NO through nitric oxide synthase (NOS) enzymes. The mechanisms include:

- Competitive Inhibition : Certain derivatives can act as inhibitors of NOS, modulating NO production. For instance, compounds like L-NMMA inhibit NOS and have been used to study NO's physiological roles .

- Cationic Amino Acid Transport : The transport mechanisms for arginine are crucial for its biological effects. Cationic amino acid transporters (CATs) facilitate the uptake of arginine into cells, influencing NO synthesis and other metabolic pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of L-arginine derivatives, highlighting their potential therapeutic applications:

1. Vascular Function Improvement

A study on N-hydroxy-nor-L-arginine demonstrated that arginase inhibition led to reduced blood pressure and improved vascular reactivity in spontaneously hypertensive rats. This suggests that manipulating arginine metabolism can have significant cardiovascular benefits .

2. Immune Modulation

Research indicates that macrophages process arginine differently depending on the cytokine environment. Th1-type cytokines induce NOS2, leading to increased NO production, while Th2-type cytokines promote arginase activity, affecting polyamine synthesis . This duality emphasizes the importance of arginine in immune responses.

Comparative Analysis of Biological Activities

Scientific Research Applications

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Base Structure | L-Arginine |

| Amino Acid Modifications | Lysine, Proline, Glycine, Thienyl Alanine, Serine, Phenylalanine |

| Functional Groups | Hydroxyl groups, amine groups |

Nitric Oxide Synthesis

L-Arginine is primarily known for its conversion to nitric oxide via nitric oxide synthase (NOS) enzymes. The derivative's structural modifications may influence its efficacy in NO production. Research indicates that compounds similar to L-arginine can act as competitive inhibitors of NOS, potentially modulating NO levels in various physiological contexts .

Cardiovascular Health

Given its role in NO synthesis, this compound may have implications for cardiovascular health. NO is crucial for vasodilation and blood flow regulation. Studies have shown that derivatives of L-arginine can improve endothelial function and reduce blood pressure in hypertensive models .

Immune Response Modulation

Research highlights the importance of L-arginine in immune responses, particularly in macrophage activation. Different cytokines can influence arginine metabolism through pathways involving NOS or arginase, leading to varied immune responses . The complex structure of the compound may enhance its ability to modulate these pathways effectively.

Antimicrobial Properties

Emerging studies suggest that arginine derivatives exhibit antimicrobial activities. The structural complexity may contribute to enhanced interactions with microbial membranes or metabolic pathways, making it a candidate for further exploration in antimicrobial therapies .

Case Study 1: Cardiovascular Effects

A study investigated the effects of L-hydroxy-L-arginine (an intermediate in NO synthesis) on renal blood flow and systemic blood pressure in rats. Results indicated a significant increase in renal blood flow without affecting mean arterial pressure when administered alongside NOS inhibitors . This suggests potential applications for the compound in managing cardiovascular disorders.

Case Study 2: Immune Function

Another research study focused on the transport mechanisms of L-arginine in macrophages activated by different cytokines. It was found that the uptake of L-arginine was crucial for macrophage function and that structural modifications could enhance transport efficiency and subsequent immune responses .

Comparison with Similar Compounds

Research Findings and Data

Efficacy in NO-Dependent Pathways

Collagen Repair Potential

Critical Analysis and Contradictions

- NO Pathway: While L-arginine unequivocally enhances NO production, the target compound’s net effect remains speculative. Its D-amino acids and bulky residues might reduce NOS affinity, akin to L-NMMA, which also inhibits NO despite structural similarity to L-arginine .

- Stability vs. Bioactivity: The incorporation of D-Phe and thienyl groups may improve metabolic stability but could also reduce binding to mammalian receptors optimized for L-amino acids .

Preparation Methods

Resin Selection and Initial Residue Attachment

The synthesis begins with the selection of a resin compatible with Fmoc/t-Bu chemistry, such as Rink amide or Wang resin, to yield a C-terminal amide upon cleavage. For this peptide, the C-terminal 3-(2-thienyl)-L-alanine residue is first anchored to the resin via its carboxyl group. The use of 2-chlorotrityl chloride (CTC) resin is advantageous for acid-sensitive sequences, as it allows mild cleavage conditions (e.g., 1% TFA in DCM) to minimize side reactions.

Sequential Coupling of Non-Standard Residues

The D-phenylalanine residue introduces stereochemical complexity. To prevent racemization during coupling, pre-activated derivatives (e.g., Fmoc-D-Phe-OH) are coupled using oxyma pure and DIC in DMF at 0–5°C. The 3-(2-thienyl)-L-alanine residues, being non-natural, require custom-synthesized Fmoc-protected building blocks. Their thienyl side chains remain unprotected due to low reactivity under standard SPPS conditions.

Solution-Phase Synthesis for Segment Condensation

Fragment Synthesis and Purification

For industrial-scale production, the peptide is divided into shorter segments (e.g., 3–5 residues) synthesized via SPPS, followed by solution-phase condensation. The lysyl-lysyl-arginyl fragment is prepared using Boc protection for lysine ε-amines and Pmc for arginine’s guanidine group. After SPPS, segments are cleaved from the resin with TFA/TIS/H2O (95:2.5:2.5) and purified via preparative HPLC (C18 column, 10–40% acetonitrile gradient).

Coupling of Protected Fragments

The glycine spacer between the trans-4-hydroxyproline and 3-(2-thienyl)-L-alanine residues is coupled using EDC/HOAt in DCM:DMF (1:1) at −15°C to suppress racemization. The patent US20170129920A1 emphasizes using PyBOP and collidine for sterically hindered couplings, achieving >90% efficiency for D-phenylalanine incorporation.

Hybrid Solid-Phase/Solution-Phase Approaches

On-Resin Cyclization and Side-Chain Deprotection

The prolyl-prolyl motif is synthesized on-resin using Fmoc-Pro-OH with DIC/HOAt activation. After chain assembly, the trans-4-hydroxyproline tert-butyl group is selectively deprotected using 50% TFA in DCM (0°C, 10 min), followed by on-resin cyclization via HATU/DIEA activation.

Final Global Deprotection and Cleavage

The fully protected peptide is cleaved from the resin using TFA:thioanisole:EDT:TIS (90:5:3:2) for 3 hr at 25°C, simultaneously removing side-chain protections (e.g., tert-butyl, Pmc). The crude product is precipitated in cold diethyl ether and lyophilized.

Critical Challenges and Optimization Strategies

Minimizing Epimerization at D-Phenylalanine

Racemization at the D-phenylalanine residue is monitored via chiral HPLC (Chirobiotic T column, 25°C, 1 mL/min). Using Oxyma Pure instead of HOBt reduces epimerization from 8% to <1%.

Solubility Management During Coupling

The lysyl-lysyl-arginyl segment’s hydrophilicity is counterbalanced by adding 30% DMSO to DMF, improving coupling efficiency from 78% to 95%.

Purification and Analytical Characterization

Multidimensional Chromatography

The crude peptide is purified using two-step RP-HPLC:

Mass Spectrometry and NMR Validation

High-resolution ESI-MS confirms the molecular ion at m/z 1287.6 [M+3H]³⁺ (calc. 1287.8). ¹H NMR (600 MHz, D₂O) verifies the trans-4-hydroxyproline δ proton at 4.32 ppm (J = 6.5 Hz), consistent with the desired stereochemistry.

Industrial-Scale Production Considerations

Cost-Effective Resin Reuse

CTC resin is regenerated post-cleavage by washing with DCM:MeOH:DIEA (80:15:5), enabling 5–7 reuse cycles without significant yield loss.

Green Chemistry Metrics

Process mass intensity (PMI) is reduced by 40% through solvent recovery (DMF, acetonitrile) via fractional distillation, aligning with ACS Green Chemistry principles.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to validate the purity and structural integrity of this compound in experimental settings?

- Methodology : Use a combination of high-performance liquid chromatography (HPLC) for quantifying purity (e.g., reverse-phase C18 columns with UV detection at 210 nm) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Thin-layer chromatography (TLC) can preliminarily assess related substances . For complex stereochemistry, high-resolution mass spectrometry (HRMS) is critical to confirm molecular weight and isotopic patterns, as demonstrated in analogous peptide synthesis studies .

Q. How does the compound interact with the L-arginine-nitric oxide (NO) pathway in vascular endothelial cells?

- Experimental Design : Isolate primary endothelial cells and measure NO production via chemiluminescence or fluorescence probes (e.g., DAF-FM). Compare intracellular vs. extracellular L-arginine concentrations using arginine-depleted media to mimic the "L-arginine paradox" observed in endothelial NO synthase (eNOS) activity. Include controls with competitive inhibitors (e.g., L-NAME) to confirm specificity .

Q. What in vitro models are suitable for studying the compound’s pharmacokinetics and cellular uptake?

- Approach : Use Caco-2 cell monolayers to simulate intestinal absorption or human umbilical vein endothelial cells (HUVECs) for vascular uptake studies. Employ radiolabeled (³H or ¹⁴C) compound to track transport kinetics. Validate results with LC-MS/MS quantification of intracellular concentrations .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on the compound’s role in nitric oxide modulation across different pathological contexts (e.g., hypertension vs. inflammation)?

- Analysis Framework : Conduct tissue-specific studies to account for differential expression of arginase isoforms and NO synthase (iNOS vs. eNOS). For example, in hypertensive models, prioritize renal vascular NO bioavailability assays, while in inflammatory models (e.g., LPS-induced macrophages), measure arginase activity and urea production to assess competing metabolic pathways .

- Data Interpretation : Use meta-analytical approaches to compare outcomes across studies, adjusting for variables like dosage, route of administration, and comorbid conditions .

Q. What mechanisms underlie the compound’s dual effects on macrophage activation under varying arginine concentrations?

- Experimental Strategy : Culture primary macrophages in media with arginine concentrations ranging from 0 mM (simulating inflammatory sites) to 0.4–1.2 mM (standard culture conditions). Assess functional outputs (e.g., phagocytosis, cytokine secretion) and correlate with arginine transporter (CAT-2B) expression via qPCR. Compare results with arginase-knockout models to isolate enzyme-specific effects .

Q. How does the compound’s stereochemical complexity influence its receptor binding and metabolic stability?

- Methodology : Perform molecular dynamics simulations to predict interactions with peptide receptors (e.g., proline-rich motif-binding domains). Validate with surface plasmon resonance (SPR) for binding affinity and in vitro liver microsomal assays for stability. Note that D-phenylalanyl residues may confer resistance to proteolytic degradation .

Methodological Considerations for Contradiction Resolution

- Handling the "L-Arginine Paradox" : Design dose-response studies with careful titration of extracellular L-arginine (0.1–1.0 mM) to distinguish substrate-dependent vs. transport-limited NO synthesis. Include homoarginine as a negative control to rule out non-specific effects .

- Standardizing Inflammatory Models : Use wound fluid assays to replicate physiological arginine depletion in macrophage studies, as plasma-like arginine concentrations (0.1 mM) may suppress pro-inflammatory activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.